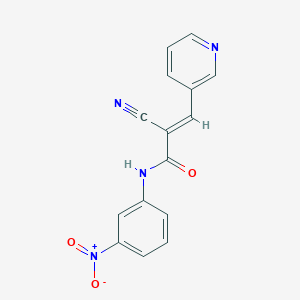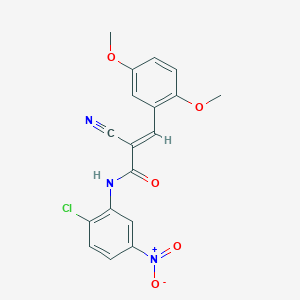![molecular formula C18H16BrN3O4 B10897587 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)
4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a hydrazone linkage, and a bromophenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a hydrazine derivative, followed by the reaction with N-(2-bromophenyl)-4-oxobutanamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Scientific Research Applications
4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and hydrazone linkage play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-phenyl-1,3-thiazol-4-one: This compound shares the benzodioxole and hydrazone features but differs in the thiazole ring structure.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar benzodioxole ring but differs in its ester functional group and overall structure.
N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]sulfonyl}phenyl)acetamide: This compound also features the benzodioxole and hydrazone linkage but includes a sulfonyl group.
Properties
Molecular Formula |
C18H16BrN3O4 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-bromophenyl)butanediamide |
InChI |
InChI=1S/C18H16BrN3O4/c19-13-3-1-2-4-14(13)21-17(23)7-8-18(24)22-20-10-12-5-6-15-16(9-12)26-11-25-15/h1-6,9-10H,7-8,11H2,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
YYGANTFDCSQPDH-KEBDBYFISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC=C3Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897506.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol](/img/structure/B10897515.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10897530.png)
![(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10897538.png)
![(5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10897547.png)
![3-Chloro-6-methylbenzo[b]thiophen-2-yl piperidyl ketone](/img/structure/B10897566.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B10897574.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide](/img/structure/B10897580.png)

![3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10897591.png)
![4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10897596.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)
